[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate
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Overview
Description
[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate: is a synthetic organic compound that features a thiophene ring substituted with a bromine atom and a benzamidoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Esterification: The brominated thiophene is then subjected to esterification with 2-benzamidoacetic acid under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and esterification can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Thiophene derivatives with substituted nucleophiles.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industry:
Corrosion Inhibitors: The compound is used in formulations to prevent corrosion in industrial equipment.
Dye Synthesis: It is a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate involves its interaction with specific molecular targets. The bromine atom and the benzamidoacetate moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways . The compound may also interfere with cellular processes by generating reactive oxygen species (ROS) during oxidation reactions .
Comparison with Similar Compounds
[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-chloroacetamide: Similar structure with a chloroacetamide group instead of benzamidoacetate.
[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-oxo-2-phenylethanoate: Similar structure with a phenylethanoate group.
Uniqueness:
Properties
IUPAC Name |
[2-(5-bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4S/c16-13-7-6-12(22-13)11(18)9-21-14(19)8-17-15(20)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXPQKWGTMPXAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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